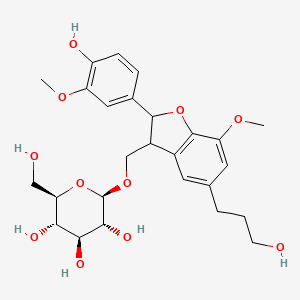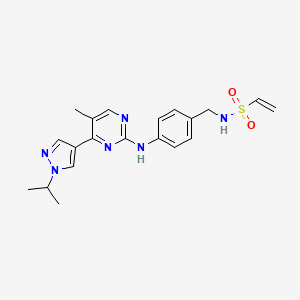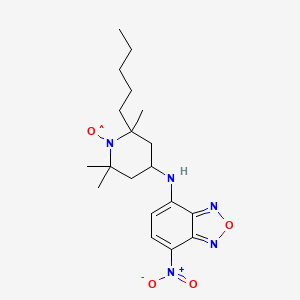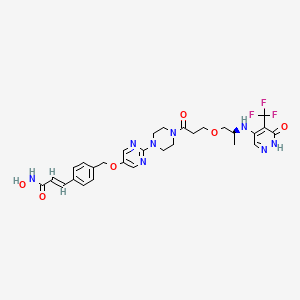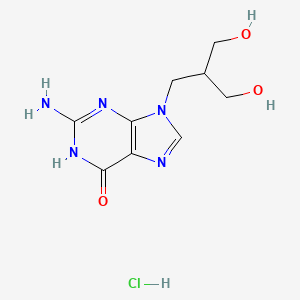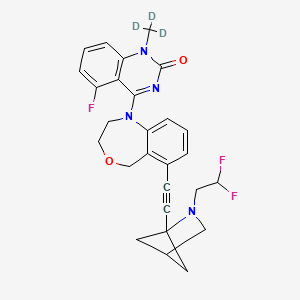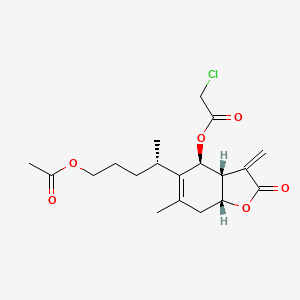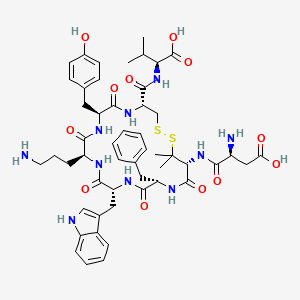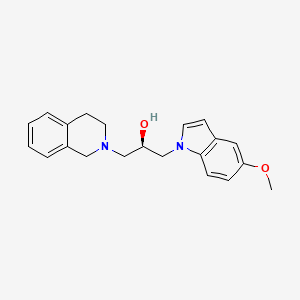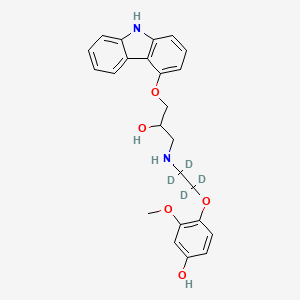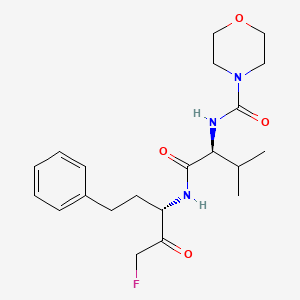
Calpain Inhibitor V
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calpain Inhibitor V is a synthetic compound known for its ability to inhibit calpain, a family of calcium-dependent cysteine proteases. Calpains play a crucial role in various cellular processes, including cell motility, cell cycle progression, and apoptosis. The inhibition of calpain activity has been explored for therapeutic purposes, particularly in neurodegenerative diseases, cardiovascular diseases, and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calpain Inhibitor V typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Calpain Inhibitor V can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Mechanism of Action
Calpain Inhibitor V exerts its effects by binding to the active site of calpain, thereby preventing the protease from cleaving its substrates. This inhibition is achieved through the formation of a covalent bond between the inhibitor and the catalytic cysteine residue of calpain. The molecular targets and pathways involved include the regulation of calcium signaling, modulation of apoptotic pathways, and inhibition of proteolytic activity .
Comparison with Similar Compounds
Similar Compounds
Several other calpain inhibitors have been developed, including:
- Calpain Inhibitor I
- Calpain Inhibitor II
- Calpain Inhibitor XII
- Calpeptin
- MDL-28170
Uniqueness of Calpain Inhibitor V
This compound is unique in its high specificity and potency towards calpain. Unlike some other inhibitors, it does not significantly inhibit other cysteine proteases such as cathepsins. This specificity makes it a valuable tool for studying calpain-related pathways and for developing targeted therapies .
Properties
Molecular Formula |
C21H30FN3O4 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[(2S)-1-[[(3S)-1-fluoro-2-oxo-5-phenylpentan-3-yl]amino]-3-methyl-1-oxobutan-2-yl]morpholine-4-carboxamide |
InChI |
InChI=1S/C21H30FN3O4/c1-15(2)19(24-21(28)25-10-12-29-13-11-25)20(27)23-17(18(26)14-22)9-8-16-6-4-3-5-7-16/h3-7,15,17,19H,8-14H2,1-2H3,(H,23,27)(H,24,28)/t17-,19-/m0/s1 |
InChI Key |
OHIYFORUMMIZOD-HKUYNNGSSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC1=CC=CC=C1)C(=O)CF)NC(=O)N2CCOCC2 |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC1=CC=CC=C1)C(=O)CF)NC(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


